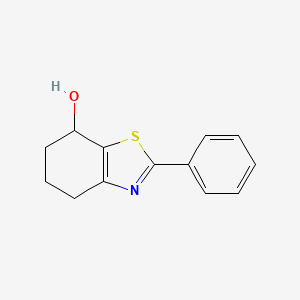

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Description

Properties

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6,11,15H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQIRFYLRZBNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

This guide provides a comprehensive technical overview of the chemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a phenyl group at the 2-position and a hydroxyl group on the saturated carbocyclic ring creates a unique molecular architecture with specific chemical characteristics and potential for further derivatization.

This document delves into the synthesis, structural analysis, physicochemical properties, and chemical reactivity of this molecule, providing field-proven insights and detailed experimental protocols to support further research and application.

Molecular Structure and Core Attributes

This compound is characterized by a fused ring system where a thiazole ring is annulated to a cyclohexanol ring. A phenyl substituent at the C2 position of the thiazole ring significantly influences the electronic properties and steric profile of the molecule.

Figure 1: Chemical structure of this compound.

The key structural features are:

-

2-Phenylthiazole Moiety: This aromatic portion provides a rigid scaffold and participates in π-π stacking interactions, which can be crucial for binding to biological targets.[2]

-

Tetrahydrobenzothiazole Core: The saturated six-membered ring introduces conformational flexibility.

-

Secondary Alcohol at C7: The hydroxyl group is a key functional handle. It acts as both a hydrogen bond donor and acceptor and is a primary site for metabolic transformations (e.g., oxidation, glucuronidation) and synthetic derivatization.

Synthesis and Mechanistic Considerations

The synthesis of the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is typically achieved via a variation of the Hantzsch thiazole synthesis.[3] For the target molecule, a logical and efficient approach involves the condensation of 2-hydroxycyclohexanone with thiobenzamide.

The causality behind this choice is twofold: 2-hydroxycyclohexanone provides the C4-C7 carbon backbone and the pre-installed hydroxyl group, while thiobenzamide serves as the source for the sulfur, nitrogen, and the 2-phenyl group in a single, convergent step.

Figure 2: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxycyclohexanone (1.0 eq) and thiobenzamide (1.05 eq) in a suitable solvent such as ethanol or toluene.

-

Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 eq) to facilitate the condensation and subsequent dehydration steps.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Reference |

| Molecular Formula | C₁₃H₁₃NOS | Based on chemical structure. |

| Molecular Weight | 231.31 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for benzothiazole derivatives. |

| Melting Point | 90 - 110 °C | Lower than 2-phenylbenzothiazole (111-115 °C) due to reduced planarity and crystal packing efficiency.[4] |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water. | The hydroxyl group enhances polarity and solubility in polar organic solvents. |

| pKa (hydroxyl) | ~16-18 | Typical for a secondary alcohol. |

| Calculated LogP | ~3.5 | Estimated based on the lipophilic phenyl and benzothiazole core, offset by the polar hydroxyl group. |

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following data represents predicted values based on established chemical shift ranges and fragmentation patterns observed in similar molecules.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexanol ring, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (H2', H6') | 7.9 – 8.1 | m | Ortho protons, deshielded by proximity to the thiazole ring.[6] |

| Phenyl (H3', H4', H5') | 7.3 – 7.5 | m | Meta and para protons.[6] |

| CH-OH (H7) | ~4.8 | m | Methine proton attached to the hydroxyl group. |

| CH₂ (H4, H5, H6) | 1.8 – 2.9 | m | Complex multiplets for the six aliphatic protons on the tetrahydro ring. |

| OH | 1.5 - 3.0 (variable) | br s | Broad singlet, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the different carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C=N (C2) | 165 – 170 | Thiazole carbon, highly deshielded.[6] | | Quaternary (C7a, C3a) | 145 – 155 | Fused ring carbons. | | Aromatic (Phenyl) | 127 – 134 | Phenyl ring carbons.[6] | | CH-OH (C7) | 65 – 75 | Carbon bearing the hydroxyl group. | | Aliphatic (C4, C5, C6) | 20 – 35 | Carbons of the saturated ring. |

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| 2950 - 2850 | C-H stretch | Aliphatic (Cyclohexyl) |

| ~1615 | C=N stretch | Thiazole ring[6] |

| 1600 - 1450 | C=C stretch | Aromatic ring[6] |

| ~1250 | C-O stretch | Secondary Alcohol |

| 700 - 680 | C-S stretch | Thiazole ring[6] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation data.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 231, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 213: Loss of H₂O ([M-18]⁺), a characteristic fragmentation of alcohols.

-

m/z = 135: Benzothiazole radical cation, from cleavage of the saturated ring.

-

m/z = 103: Phenyl cyanide fragment.

-

m/z = 77: Phenyl cation.

-

Figure 3: Predicted major fragmentation pathway in EI-MS.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the secondary alcohol at the C7 position. This functional group serves as an excellent handle for synthetic modifications to explore structure-activity relationships (SAR).

Oxidation of the C7-Hydroxyl Group

The secondary alcohol can be readily oxidized to the corresponding ketone, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. This transformation is significant as it alters the hydrogen bonding capacity and stereochemistry at the C7 position. Mild oxidizing agents are preferred to avoid over-oxidation or reaction with the electron-rich thiazole ring.

Protocol: Oxidation with PCC

-

Setup: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a dry flask.

-

Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the PCC suspension at room temperature.

-

Reaction: Stir the mixture for 2-4 hours until TLC indicates the consumption of the starting material.

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica or celite to remove the chromium salts.

-

Purification: Concentrate the filtrate and purify the resulting ketone by column chromatography.

Esterification of the C7-Hydroxyl Group

Esterification is a common method to introduce various functionalities, potentially modulating the compound's lipophilicity and pharmacokinetic properties. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a standard method.[2][7]

Protocol: Fischer Esterification

-

Setup: Dissolve the alcohol (1.0 eq) and a carboxylic acid (e.g., acetic acid, 1.2 eq) in a suitable solvent (or use the acid as solvent if liquid).

-

Catalysis: Add a few drops of concentrated sulfuric acid.[2]

-

Reaction: Heat the mixture to reflux for several hours. Water can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[8]

-

Workup: After cooling, dilute with an organic solvent and neutralize the acid by washing with a saturated sodium bicarbonate solution.

-

Purification: Wash with water and brine, dry the organic layer, and purify the ester product via chromatography.

Figure 4: Key reactions at the C7-hydroxyl group.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential for further investigation. Its synthesis is straightforward, and its chemical properties are primarily dictated by the reactive secondary alcohol, which allows for extensive derivatization. The predicted spectroscopic data provides a robust framework for its characterization.

Given the broad biological activities associated with the benzothiazole scaffold, future research should focus on synthesizing a library of derivatives based on this core structure. By modifying the C7-hydroxyl group (e.g., through oxidation, esterification, or etherification) and the C2-phenyl ring (e.g., introducing various substituents), new compounds with potentially enhanced biological potency and optimized pharmacokinetic profiles can be developed and screened for a range of therapeutic applications.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative... (n.d.).

- Alcohol (chemistry). (n.d.). Wikipedia.

- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

- 2-Phenylbenzothiazole | C13H9NS | CID 13439. (n.d.). PubChem.

- 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2024). PMC.

- Benzothiazole, 2-phenyl-. (n.d.). NIST WebBook.

- Benzothiazole, 2-phenyl-. (n.d.). NIST WebBook.

- Spectroscopic Profile of 2-Phenylbenzothiazole: A Technical Guide. (n.d.). Benchchem.

- Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.

- Ester synthesis by esterific

- Esters to Alcohols. (n.d.). Chemistry Steps.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). PMC - NIH.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (1982). PubMed.

- Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. (2022). RSC Publishing.

- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2023). NIH.

- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2007).

- Reactive Groups. (n.d.). CAMEO Chemicals - NOAA.

- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721. (n.d.). PubChem.

- Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. (2023). Royal Society of Chemistry.

- Relative Reactivity of Hydroxyl Groups in Monosaccharides. (n.d.).

-

1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][2][5][7] Thiadiazine Derivatives. (2006). PubMed.

- 2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook.

- How to determine the most reactive hydroxyl group of α-ᴅ-glucopyranose? (2015). Chemistry Stack Exchange.

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylbenzothiazole | C13H9NS | CID 13439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Structural Elucidation of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Abstract: The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The precise determination of its structure, including the nature and position of substituents, is a critical step in any research and development program. This guide provides an in-depth, systematic workflow for the unambiguous structural elucidation of a representative derivative, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. We will detail a multi-technique spectroscopic approach, grounded in established chemical principles, explaining not just the methods but the strategic rationale behind their application. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for confirming the chemical identity of novel heterocyclic compounds.

Context and Synthetic Strategy: The Hantzsch Thiazole Synthesis

Before elucidation, the molecule must be synthesized. A highly reliable and classical approach to the thiazole ring is the Hantzsch Thiazole Synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4][5] For our target molecule, a logical precursor is 2-chloro-3-hydroxycyclohexanone reacting with thiobenzamide.

The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring fused to the hydroxylated cyclohexane ring.[6][7]

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed Hantzsch synthesis route.

This synthetic context is crucial as it provides a hypothetical structure that must be rigorously validated by the analytical techniques outlined below.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The confirmation of a chemical structure is a process of evidence accumulation. No single technique is sufficient. We will employ a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Diagram 2: Overall Structural Elucidation Workflow

Caption: Integrated workflow for structural validation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first step is to confirm that the synthesis produced a compound of the expected molecular weight and formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula.

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy (< 5 ppm).

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental formulas that fit the measured mass within a tight tolerance (e.g., ± 5 ppm).

Trustworthiness (Self-Validation): The elemental formula derived from the HRMS measurement must match the predicted formula from the synthesis (C₁₃H₁₅NOS). The presence of a sulfur atom will also generate a characteristic [M+2]⁺ isotopic peak with an abundance of approximately 4.4% relative to the [M]⁺ peak, providing an additional point of confirmation.[8]

Table 1: Predicted HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₅NOS |

| Monoisotopic Mass | 233.0874 Da |

| [M+H]⁺ (protonated) | 234.0952 Da |

Expected Fragmentation: While HRMS confirms the formula, tandem MS (MS/MS) can provide structural clues. Key expected fragments for this compound would include:

-

Loss of H₂O: A neutral loss of 18 Da from the parent ion, corresponding to the hydroxyl group.

-

Thiazole Ring Fragmentation: Cleavage of the thiazole ring, which is a common pathway for such heterocycles.[9][10][11]

-

Phenyl Cation: A fragment at m/z 77, corresponding to the C₆H₅⁺ ion.[8]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target, the most informative signals will be from the hydroxyl (O-H) group, the C=N bond of the thiazole, and the aromatic C-H bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for functional groups.

Trustworthiness (Self-Validation): The presence of a broad O-H stretch is a definitive indicator of an alcohol, while its absence would immediately refute the proposed structure. The position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols.[12][13][14]

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Strong, Broad | O-H stretch | Characteristic of a hydrogen-bonded secondary alcohol.[12][15] |

| 3100-3000 | Medium | Aromatic C-H stretch | Phenyl group C-H bonds. |

| 2950-2850 | Medium | Aliphatic C-H stretch | CH₂ groups in the tetrahydro ring. |

| ~1600 | Medium | C=N stretch | Imine bond within the thiazole ring. |

| ~1580, ~1480 | Medium-Weak | C=C stretch | Aromatic ring stretching of the phenyl group. |

| ~1100 | Strong | C-O stretch | Characteristic of a secondary alcohol.[12] |

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[16] All spectra would be acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.[17][18]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

1D ¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal. A D₂O shake experiment can be performed to confirm the O-H proton, which will exchange with deuterium and disappear from the spectrum.[15]

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), revealing adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments across quaternary carbons and heteroatoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts. Actual values may vary slightly based on solvent and concentration.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | 7.9 - 8.1 | m | 2H | Phenyl (ortho-H) |

| H-b | 7.4 - 7.6 | m | 3H | Phenyl (meta, para-H) |

| H-c | ~5.5 | d | 1H | OH (hydroxyl) |

| H-7 | ~4.5 | m | 1H | CH-OH |

| H-4 | ~2.8 | m | 2H | CH₂ adjacent to S |

| H-5, H-6 | 1.8 - 2.2 | m | 4H | Remaining CH₂ |

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | Assignment |

| C-2 | ~165 | C=N (thiazole) |

| C-8 (C-3a) | ~150 | Quaternary C (bridgehead) |

| C-d (C-ipso) | ~132 | Quaternary C (phenyl) |

| C-b (C-para) | ~131 | CH (phenyl) |

| C-a (C-ortho) | ~129 | CH (phenyl) |

| C-b (C-meta) | ~127 | CH (phenyl) |

| C-9 (C-7a) | ~125 | Quaternary C (bridgehead) |

| C-7 | ~65 | CH-OH |

| C-4, C-5, C-6 | 20 - 30 | CH₂ (aliphatic) |

Diagram 3: Key HMBC Correlations for Structural Confirmation

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. synarchive.com [synarchive.com]

- 6. youtube.com [youtube.com]

- 7. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 8. article.sapub.org [article.sapub.org]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Synthesis, Characterization, and Therapeutic Potential

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, and likely novel, derivative: 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol . As of the date of this publication, a dedicated CAS number for this precise molecule has not been identified in major chemical databases, underscoring its novelty and the opportunity for original research.

This document, therefore, serves as both a technical guide and a research prospectus. It leverages established synthetic methodologies and structure-activity relationship (SAR) data from analogous compounds to provide a robust framework for the synthesis, characterization, and biological evaluation of this promising molecule. We will proceed with the scientific integrity and logical rigor required for drug discovery, explaining the causality behind our proposed experimental choices.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[4] Derivatives have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective agents.[1][3] The 2-phenyl substitution, in particular, has been associated with potent cytotoxic activity against various cancer cell lines.[5][6] Furthermore, the introduction of hydroxyl groups can enhance biological activity by forming hydrogen bonds with target enzymes and receptors.[2][7][8]

The target molecule, this compound, combines these key features:

-

A 2-phenyl group , suggesting potential for anticancer activity.

-

A tetrahydro-benzothiazole core , providing a three-dimensional structure that can differ in target engagement from its fully aromatic counterpart.

-

A 7-hydroxyl group , which may enhance binding affinity and selectivity for specific biological targets.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₁₅NOS | Based on chemical structure. |

| Molecular Weight | 233.33 g/mol | Calculated from the molecular formula. |

| Topological Polar Surface Area (TPSA) | 58.1 Ų | Calculated; indicates potential for good cell permeability. |

| logP (Octanol-Water Partition Coeff.) | ~2.5 - 3.5 | Estimated; suggests good balance of hydrophilicity and lipophilicity. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence, starting with the synthesis of its ketone precursor, followed by a selective reduction. This ensures a controlled and high-yield process.

Diagram 1: Proposed Synthetic Workflow

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

This step employs a variation of the classic Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[9][10][11] The reaction condenses an α-haloketone with a thioamide.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of thiobenzamide in absolute ethanol.

-

Addition of Haloketone: To the stirred solution, add 1.0 equivalent of 2-bromocyclohexane-1,3-dione.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.

Causality: The Hantzsch synthesis is a robust and high-yielding reaction for thiazole formation.[12] The initial step is an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring.[13]

Step 2: Reduction to this compound

The conversion of the ketone to the target alcohol requires a selective reducing agent that will not affect the thiazole ring.

Protocol:

-

Reagent Preparation: Suspend 1.0 equivalent of the ketone precursor in methanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without reducing other functional groups like the imine within the thiazole ring.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods will be employed.

Table 2: Analytical Characterization Workflow

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment. | Aromatic protons from the phenyl ring, aliphatic protons from the cyclohexyl ring, a signal for the hydroxyl proton (which may exchange with D₂O).[14] |

| ¹³C NMR | To identify all unique carbon atoms. | Aromatic and aliphatic carbons, and a signal for the carbon bearing the hydroxyl group. |

| Mass Spectrometry (MS) | To confirm molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅NOS. |

| Infrared (IR) Spectroscopy | To identify key functional groups. | A broad O-H stretch (alcohol), C=N stretch (thiazole), and aromatic C-H stretches. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single, sharp peak indicating a pure compound. |

Potential Biological Activity and Therapeutic Applications

The structural features of this compound suggest several promising avenues for therapeutic application, primarily in oncology.

Anticancer Potential

The 2-(hydroxyphenyl)benzothiazole scaffold has shown significant antiproliferative activity.[15] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Diagram 2: Hypothetical Mechanism of Action in Cancer Cells

Caption: Potential inhibition of the PI3K/Akt survival pathway.

Experimental Evaluation:

-

In Vitro Cytotoxicity: An MTT assay can be performed against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine the compound's GI₅₀ (50% growth inhibition) concentration.[5]

-

Mechanism of Action Studies: If potent activity is observed, further studies such as Western blotting can elucidate the impact on key signaling proteins like Akt and ERK.[16] Cell cycle analysis by flow cytometry can determine if the compound induces cell cycle arrest or apoptosis.

Other Potential Applications

-

Anti-inflammatory: Benzothiazole derivatives have been reported to possess anti-inflammatory properties.[1]

-

Antibacterial: The benzothiazole core is present in some antibacterial agents.[2] Activity could be screened against a panel of Gram-positive and Gram-negative bacteria.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach to the synthesis, characterization, and evaluation of the novel compound this compound. While its CAS number is not yet cataloged, its structural features, based on extensive literature on the benzothiazole scaffold, mark it as a compound of significant interest for drug discovery, particularly in oncology.

The proposed synthetic route is robust and relies on well-established chemical transformations. The analytical workflow provides a clear path to structural validation and purity assessment. Subsequent biological screening will be essential to uncover the therapeutic potential of this new chemical entity. The insights gained from this research could pave the way for a new class of benzothiazole-based therapeutics.

References

-

Stremski, Y., Angelov, P., Ivanov, I., & Georgiev, D. (2020). Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives. ResearchGate. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

-

Racané, L., Ptiček, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry. [Link]

-

Supuran, C. T., et al. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Unknown Authors. (2018). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. [Link]

-

Devgun, M., et al. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Boudriga, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

-

Hantzsch, A. R. (1887). Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Unknown Authors. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Unknown Authors. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

-

Unknown Authors. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

-

Unknown Authors. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Unknown Authors. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

Unknown Author. (n.d.). 2-phenyl-4,5,6,7-tetrahydro[7][9]thiazolo[5,4-b]pyridine. ChemSynthesis. [Link]

-

Chun, S., Yang, S., & Chung, Y. K. (2017). Synthesis of Benzothiazoles from 2-Aminobenzenethiols in the Presence of a Reusable Polythiazolium Precatalyst under Atmospheric Pressure of Carbon Dioxide. Synfacts. [Link]

-

Palchykov, V. A. (n.d.). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

-

Unknown Authors. (n.d.). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][7]benzothiazines: access to pyrrolo[2,1-b][7][9]benzothiazoles. Beilstein Journals. [Link]

-

Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry. [Link]

-

Unknown Authors. (n.d.). NMR-based characterization of phenothiazines as a RNA binding scaffold. PubMed. [Link]

-

Unknown Authors. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][7]benzothiazines. PMC. [Link]

-

Unknown Authors. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. RSC Publishing. [Link]

- Unknown Authors. (n.d.). Tetrahydro-2h-benzo¬c|pyrroles.

-

Unknown Authors. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate. [Link]

-

Corredor, M., et al. (2013). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]

-

Wishart, D. S. (1989). NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. One moment, please... [archives.ijper.org]

- 11. synarchive.com [synarchive.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the core synthetic strategies for novel benzothiazole derivatives, moving beyond mere procedural lists to explain the underlying chemical principles and rationale behind experimental choices. We will dissect classical condensation reactions, modern catalytic methods, and green chemistry approaches, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in the rational design and synthesis of next-generation benzothiazole-based therapeutics.

The Enduring Significance of the Benzothiazole Core in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound resulting from the fusion of a benzene ring with a thiazole ring.[1][3] This planar, electron-rich system is a privileged pharmacophore, meaning it is a molecular framework that consistently appears in biologically active compounds. Its unique structure allows for diverse interactions with various biological targets, leading to a broad range of pharmacological effects.

Derivatives of benzothiazole have been extensively investigated and developed as clinical drugs for a multitude of conditions, including:

-

Anticancer Agents: Targeting various signaling pathways in cancer cells.[1][4][5]

-

Antimicrobial and Antifungal Agents: Exhibiting potent activity against a range of pathogens.[1][6]

-

Anti-inflammatory and Analgesic Drugs: Modulating inflammatory responses.[1][2][7]

-

Neuroprotective Agents: Showing potential in the diagnosis and treatment of neurodegenerative diseases like Alzheimer's.[7][8]

-

Antiviral, Antidiabetic, and Anticonvulsant medications. [1][2][3]

The therapeutic versatility of this scaffold continually drives research into novel, efficient, and sustainable synthetic methodologies to access new chemical entities for drug development pipelines.[9][10]

Core Synthetic Strategies: From Classical to Contemporary

The synthesis of the benzothiazole nucleus is most commonly achieved through the formation of the thiazole ring by cyclizing a substituted aniline precursor. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability.

The Workhorse Method: Condensation of 2-Aminothiophenols

The most prevalent and versatile strategy for constructing the benzothiazole core is the condensation of a 2-aminothiophenol with a suitable electrophile.[7][11][12][13] This approach allows for the direct installation of a substituent at the C2-position, a critical site for modulating biological activity.[5][8]

General Reaction Mechanism:

The reaction proceeds via a two-step sequence:

-

Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbon of the reaction partner (e.g., the carbonyl carbon of an aldehyde or acyl chloride), forming a Schiff base or amide intermediate after dehydration.

-

Intramolecular Cyclization: The pendant nucleophilic thiol (-SH) group then attacks the imine or related carbon, followed by an oxidative cyclization (often involving air or another oxidant) to form the aromatic thiazole ring.

Below is a diagram illustrating this fundamental pathway.

Caption: General mechanism for benzothiazole synthesis via condensation.

Common Electrophilic Partners:

| Electrophile | Resulting C2-Substituent | Typical Conditions & Causality |

| Aldehydes (R-CHO) | 2-Aryl or 2-Alkyl | Often catalyzed by acids (e.g., HCl, PTSA) or oxidants (H₂O₂/HCl) to promote both imine formation and the final oxidative aromatization.[11][13] The choice of oxidant is critical to avoid over-oxidation of the thiol. |

| Carboxylic Acids (R-COOH) | 2-Aryl or 2-Alkyl | Requires harsh dehydrating conditions, such as high temperatures with polyphosphoric acid (PPA), to drive the condensation. PPA acts as both a catalyst and a solvent. |

| Acyl Chlorides (R-COCl) | 2-Aryl or 2-Alkyl | Highly reactive; reactions can often proceed under mild, solvent-free conditions.[14] The high electrophilicity of the acyl chloride drives the initial acylation of the amine without needing a strong catalyst. |

| Nitriles (R-CN) | 2-Aryl or 2-Alkyl | Typically requires metal catalysis (e.g., copper) to activate the nitrile group for nucleophilic attack by the aminothiophenol.[11][15] |

Modern Methodologies: Enhancing Efficiency and Sustainability

While classical methods are robust, modern synthesis focuses on improving yields, reducing reaction times, and adhering to the principles of green chemistry.[4][16]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate benzothiazole synthesis.[4][6] The rapid, uniform heating dramatically reduces reaction times from hours to minutes and often improves yields by minimizing side product formation.[4][6]

Catalysis in Green Solvents: The use of hazardous solvents is a major drawback of many traditional protocols. Recent advances focus on using environmentally benign media like water, ethanol, or ionic liquids.[4][15] For instance, samarium triflate has been used as a reusable, water-tolerant Lewis acid catalyst for the condensation of 2-aminothiophenols with aldehydes in an aqueous medium.[15]

Solvent-Free and Catalyst-Free Approaches: The ultimate green approach involves eliminating both the solvent and the catalyst. A highly efficient protocol involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature, affording excellent yields in just a few minutes. This is possible due to the high intrinsic reactivity of the starting materials.

Comparative Overview of Synthetic Approaches:

| Method | Key Advantages | Key Limitations | Typical Yields |

| Conventional Heating (PPA) | Handles less reactive substrates (e.g., carboxylic acids). | Harsh conditions (high temp), difficult workup. | 50-80% |

| H₂O₂/HCl Catalysis | Mild conditions (room temp), short reaction times. | Requires careful control of oxidant stoichiometry. | 85-94%[13] |

| Microwave-Assisted | Drastically reduced reaction times (minutes), high efficiency. | Requires specialized equipment, scalability can be a challenge. | 85-95%[4] |

| Solvent-Free (with Acyl Chlorides) | Extremely fast, no solvent waste, simple workup. | Limited to highly reactive electrophiles. | 90-98%[14] |

| Metal-Catalyzed (e.g., Cu, Pd) | Expands substrate scope to nitriles, ortho-halothioureas.[11] | Catalyst cost, potential metal contamination in the final product. | 70-95%[11][17] |

Validated Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility and safety. The following are representative, step-by-step methodologies.

Protocol 3.1: Green Synthesis of 2-Arylbenzothiazole via H₂O₂/HCl Catalysis

This protocol is adapted from a method noted for its efficiency and mild conditions.[11][12][13]

Objective: To synthesize 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.

Materials:

-

2-Aminothiophenol (1.0 mmol, 125 mg)

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ethanol (10 mL)

-

30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)

-

Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

-

Stir the solution at room temperature.

-

Slowly add the H₂O₂/HCl mixture (prepared by mixing 6.0 mmol of 30% H₂O₂ and 3.0 mmol of conc. HCl) to the flask.

-

Continue stirring at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

-

Expected Yield: 85-94%.[13]

Causality & Trustworthiness: The HCl acts as a catalyst for the initial imine formation. The H₂O₂ serves as a mild oxidant for the final, irreversible aromatization step. This combination allows the reaction to proceed efficiently at room temperature. The protocol is self-validating through the high expected yield and the formation of a crystalline product with a known melting point.

Protocol 3.2: Microwave-Assisted, Solvent-Free Synthesis

This protocol highlights the speed and efficiency of microwave chemistry.[4]

Objective: To synthesize a substituted 2-arylbenzothiazole.

Materials:

-

2-Aminothiophenol (1.0 mmol)

-

Substituted Aromatic Aldehyde (1.0 mmol)

-

p-Toluenesulfonic acid (PTSA) (catalytic amount, ~0.1 mmol)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of PTSA.

-

Mix the reactants thoroughly with a glass rod.

-

Place the vessel in a scientific microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for 5-10 minutes.

-

After cooling, add a small amount of ethanol to the solid mass and triturate to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Expected Yield: 85-95%.[4]

Causality & Trustworthiness: The microwave energy directly and rapidly heats the polar reactants, accelerating the reaction rate significantly. PTSA catalyzes the dehydration step. The solvent-free condition simplifies the workup procedure immensely. The protocol's reliability is confirmed by the high yields and extremely short reaction times reported in the literature.[4]

Visualization of a Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a novel benzothiazole derivative.

Caption: A standard laboratory workflow for benzothiazole synthesis.

Conclusion and Future Perspectives

The synthesis of benzothiazole derivatives remains a vibrant and essential area of chemical research. While the condensation of 2-aminothiophenols with electrophiles is a time-tested and reliable strategy, the field is continually evolving. Future efforts will likely focus on:

-

Photocatalysis: Utilizing visible light to drive reactions under even milder conditions.[11]

-

Flow Chemistry: Transitioning from batch to continuous flow synthesis for improved safety, control, and scalability.

-

Biocatalysis: Employing enzymes to perform cyclizations with high stereo- and regioselectivity.

By integrating these modern techniques with a solid understanding of the fundamental reaction mechanisms, researchers can continue to expand the chemical space of benzothiazole derivatives, paving the way for the discovery of new and more effective therapeutic agents.

References

-

GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). IJRAR - International Journal of Research and Analytical Reviews. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Bentham Science. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). National Center for Biotechnology Information (NCBI). [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Semantic Scholar. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). ResearchGate. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. (2012). National Center for Biotechnology Information (NCBI). [Link]

-

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2021). Royal Society of Chemistry. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). National Center for Biotechnology Information (NCBI). [Link]

-

A Review on Synthesis of Benzothiazole Derivatives. (2020). Bentham Science. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Bentham Science. [Link]

-

Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2022). Ingenta Connect. [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. [Link]

-

Synthesis of benzothiazole derivatives under green conditions. (2013). ResearchGate. [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Center for Biotechnology Information (NCBI). [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). SciELO. [Link]

-

Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. (2017). ResearchGate. [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

-

Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (2013). ResearchGate. [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). National Center for Biotechnology Information (NCBI). [Link]

-

Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. airo.co.in [airo.co.in]

- 5. benthamscience.com [benthamscience.com]

- 6. scielo.br [scielo.br]

- 7. ijper.org [ijper.org]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzothiazole synthesis [organic-chemistry.org]

- 16. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Tetrahydrobenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzothiazole scaffold, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for modern drug discovery.[1] This guide provides an in-depth exploration of the key pharmacological properties of tetrahydrobenzothiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. We delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This document serves as a technical resource for researchers aiming to design, synthesize, and evaluate the next generation of tetrahydrobenzothiazole-based therapeutics.

Introduction: The Tetrahydrobenzothiazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, prized for their structural diversity and ability to interact with a wide array of biological targets.[2][3] Among these, the benzothiazole nucleus—a fusion of a benzene and a thiazole ring—is a recurring motif in numerous biologically active molecules.[1][4] The tetrahydrobenzothiazole variant, which features a partially saturated benzene ring, retains the key pharmacophoric elements while offering distinct stereochemical and solubility properties.

This structural framework is synthetically accessible, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.[4][5] As a result, derivatives have been investigated for a wide spectrum of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders.[6][7][8] This guide will systematically dissect these activities, providing the scientific rationale and practical methodologies required for their exploration in a drug discovery context.

General Pharmacological Screening Workflow

The journey from a synthesized compound to a potential drug candidate follows a rigorous screening cascade. This process is designed to efficiently identify compounds with desired biological activity while filtering out those with unfavorable properties. Pharmacological screening is the cornerstone of this process, systematically testing compounds for their therapeutic potential.[9][10]

Caption: General workflow for pharmacological screening of novel compounds.

Anticancer Activity

Tetrahydrobenzothiazole derivatives have emerged as a potent class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including those of the lung, colon, breast, and prostate.[11][12] Their mechanisms of action are diverse, often involving the inhibition of key enzymes critical for tumor growth and survival.[6]

Mechanism of Action: Targeting Cellular Proliferation

A primary strategy for anticancer drug action is the disruption of signaling pathways that drive uncontrolled cell proliferation. Many tetrahydrobenzothiazole compounds function as kinase inhibitors.[13] Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.[14] For example, certain derivatives have shown inhibitory activity against c-Met and other tyrosine kinases, which are crucial for tumor cell growth, migration, and invasion.[13] Another significant target is the NF-κB (Nuclear Factor kappa B) pathway. Chronic activation of NF-κB is linked to inflammation and cancer, promoting cell survival and proliferation.[15] By inhibiting this pathway, benzothiazole derivatives can suppress the expression of pro-inflammatory and pro-survival genes, ultimately leading to apoptosis (programmed cell death).[15]

Caption: Inhibition of the NF-κB signaling pathway by tetrahydrobenzothiazoles.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalimide-Benzothiazole (67) | HT-29 (Colon) | 3.47 ± 0.2 | [11] |

| Naphthalimide-Benzothiazole (67) | A549 (Lung) | 3.89 ± 0.3 | [11] |

| Naphthalimide-Benzothiazole (67) | MCF-7 (Breast) | 5.08 ± 0.3 | [11] |

| Ru(III) Benzothiazole (62) | A549 (Lung) | 9.0 ± 1.0 (µg/mL) | [11] |

| 2-phenylbenzothiazole complex (1a) | A549 (Lung) | 1.9 ± 0.1 | [16] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effects of chemical compounds on cultured cells.[14] Its trustworthiness stems from its direct measurement of metabolic activity; viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Causality: The amount of purple formazan produced is directly proportional to the number of living cells, providing a reliable, quantifiable measure of cell viability after exposure to the test compound.[17]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydrobenzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[8] Tetrahydrobenzothiazole derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[18][19]

Mechanism of Action: Disruption of Essential Bacterial Processes

These compounds can target various essential bacterial enzymes that have no homolog in humans, providing a window for selective toxicity.[18] One such target is Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthesis pathway, which is essential for bacterial DNA synthesis.[20] By inhibiting DHPS, these compounds starve the bacteria of essential precursors for growth and replication. Other reported mechanisms include the inhibition of DNA gyrase, an enzyme crucial for DNA replication, and the disruption of cell wall synthesis.[8][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] It is the gold standard for measuring the potency of antimicrobial compounds.[23]

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Azo clubbed benzothiazole (31) | S. aureus / E. coli | 312.5–1250 | [8] |

| Diarylurea analogue (2bF/2eC) | S. aureus | 8 | [24][25] |

| Diarylurea analogue (2bB) | E. faecalis | 8 | [24][25] |

| Benzothiazole derivative (133) | S. aureus / E. coli | 78.125 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a highly reproducible, standardized technique for determining the MIC of a compound.[23][26] Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, which ensure the bacteria are viable and the medium is sterile.

Causality: This assay directly assesses the concentration at which a compound can inhibit microbial growth, providing a clear and quantitative measure of its antimicrobial efficacy.[21]

Methodology:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the tetrahydrobenzothiazole compound in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of broth and the bacterial inoculum (no compound).

-

Sterility Control: A well containing 100 µL of broth only (no compound, no bacteria).

-

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer.[27][28] Tetrahydrobenzothiazole derivatives have shown promise as anti-inflammatory agents by modulating the production of key inflammatory mediators.[5][29]

Mechanism of Action: Suppression of Inflammatory Mediators

As previously discussed, the NF-κB pathway is a central regulator of inflammation.[15] Upon activation by stimuli like lipopolysaccharide (LPS), it drives the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][30] These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. Tetrahydrobenzothiazole compounds can exert their anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the expression and activity of iNOS and COX-2 and decreasing the production of NO.[15][30]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitric oxide by macrophages (like the RAW 264.7 cell line) upon inflammatory stimulation. It is a robust method to screen for compounds that can suppress this key inflammatory response.[30][31]

Causality: The Griess reaction measures nitrite, a stable breakdown product of NO. A reduction in nitrite levels in the culture medium directly correlates with the compound's ability to inhibit NO production, indicating anti-inflammatory potential.[30]

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the tetrahydrobenzothiazole compounds for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the amount of nitrite in the samples.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

In Vivo Model: TPA-Induced Mouse Ear Edema

For a compound that shows promising in vitro activity, the next step is to evaluate its efficacy in a living organism. The TPA-induced mouse ear edema model is a standard and rapid in vivo screening method for acute anti-inflammatory activity.[31]

Conceptual Workflow:

-

A potent inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to a mouse's ear.

-

This induces a rapid and measurable inflammatory response, characterized by fluid accumulation (edema) and increased ear thickness.

-

The test compound (tetrahydrobenzothiazole derivative) is applied topically either before or after the TPA application.

-

A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[31]

-

After several hours, the ear thickness is measured with a digital caliper, and ear punch biopsies are weighed.

-

A significant reduction in ear thickness or weight in the compound-treated group compared to the TPA-only group indicates potent in vivo anti-inflammatory activity.[30]

Conclusion and Future Directions

The tetrahydrobenzothiazole scaffold is a versatile and highly valuable core in medicinal chemistry. The diverse biological activities—spanning anticancer, antimicrobial, and anti-inflammatory effects—underscore its therapeutic potential. The key to advancing these compounds from laboratory hits to clinical candidates lies in a deep understanding of their mechanisms of action and a rigorous, systematic approach to their pharmacological evaluation. The experimental protocols and workflows detailed in this guide provide a validated framework for researchers to assess the activity of novel derivatives. Future work should focus on optimizing lead compounds to enhance potency and selectivity while improving their drug-like properties (ADME/Tox profiles), paving the way for the development of new and effective treatments for a range of human diseases.

References

- National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery.

- IT Medical Team. (n.d.). Pharmacological screening: The drug discovery.

- PubMed. (n.d.). Bioassays for anticancer activities.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

- MSD Manual Professional Edition. (n.d.). Susceptibility Testing.

- ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- University of Wollongong Research Online. (2013). Bioassays for anticancer activities.

- Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals.

- MDPI. (n.d.). Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design.

- ResearchGate. (n.d.). Pharmacological Screening: Drug Discovery | Request PDF.

- PubMed Central. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions.

- ResearchGate. (n.d.). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).

- (n.d.). Biological evaluation and characterization of benzothiazole derivatives.

- PubMed. (2021). In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood.

- (2017). New approach makes it easier to find novel drug.

- (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- MDPI. (n.d.). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray.

- PubMed. (n.d.). Benzothiazole derivatives as anticancer agents.

- (2023). Synthesis and various biological activities of benzothiazole derivative: A review.

- PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.

- Frontiers. (n.d.). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles.

- Longdom Publishing. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development.

- (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents.

- National Institutes of Health (NIH). (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES.

- (n.d.). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity.

- PubMed. (n.d.). Benzothiazole-based Compounds in Antibacterial Drug Discovery.

- ResearchGate. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Anilino molety Large fragment.

- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

- PubMed. (2015). Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function.

- PubMed Central. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.

- Uniba. (2021). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity.

- PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.

- (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

- National Institutes of Health (NIH). (n.d.). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.

- ResearchGate. (n.d.). Anti-inflammatory Activities of Tetrahydrocarbazoles (THCz): A Review.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. researchgate.net [researchgate.net]

- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]